2-Methyl-2-(3-nitrophenyl)propanamide
Description
2-Methyl-2-(3-nitrophenyl)propanamide is a propanamide derivative featuring a 3-nitrophenyl substituent and a methyl group on the central carbon of the propanamide backbone. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.22 g/mol (calculated from its formula) .
Properties
CAS No. |
103151-23-1 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-methyl-2-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H12N2O3/c1-10(2,9(11)13)7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H2,11,13) |
InChI Key |
KUNWLVWLBVXLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2-Dimethyl-N-(3-nitrophenyl)propanamide
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 222.24 g/mol
- Key Differences : The presence of two methyl groups on the propanamide’s central carbon (vs. one methyl in the target compound) increases steric bulk. This may reduce solubility in polar solvents compared to the target compound.
- Properties: No explicit melting point or spectral data are provided, but its tert-butyl (pivaloyl) group likely enhances thermal stability.
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide
- Molecular Formula: Not explicitly stated, but estimated as C₂₂H₂₀N₄O₅S (based on structure in ).
- Key Differences : Incorporates a sulfonamido and phenyl group, enhancing hydrogen-bonding capacity and π-π interactions.
- Spectroscopy: UV-Vis: Shows absorption bands at 205 nm (π→π* transition) and 277 nm (attributed to metal-ligand complexation in nanoparticle hybrids) . NMR: ¹H and ¹³C NMR confirm ligand functionalization on citrate-capped LCMO nanoparticles .
(2S)-2-Amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 237.26 g/mol
- Applications: No biological data are provided, but the amino group suggests utility in peptide mimetics or enzyme inhibitors.
2-Methyl-2-(o-nitrophenoxy)propanamide
- Molecular Formula : C₁₀H₁₂N₂O₄ (estimated from ).
- Key Differences: The o-nitrophenoxy group replaces the m-nitrophenyl substituent, altering electronic effects (e.g., stronger intramolecular charge transfer).
- Reactivity : Likely more photolabile due to nitro group proximity to the oxygen atom.
Data Table: Structural and Functional Comparison
Key Research Findings
- Electronic Effects : Nitro groups in meta (target compound) vs. ortho () positions significantly alter UV-Vis absorption due to differences in conjugation and steric hindrance .
- Biological Relevance : Sulfonamido derivatives () demonstrate that additional functional groups (e.g., sulfonamide) are critical for antibacterial activity, which the target compound lacks.
- Synthetic Utility : The tert-butyl analog () highlights how alkyl substitution modulates solubility and crystallinity, impacting pharmaceutical formulation.
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